molecular formula C20H26N6O2 B2495129 7-Benzyl-3-methyl-8-(4-propylpiperazin-1-yl)purine-2,6-dione CAS No. 878430-95-6

7-Benzyl-3-methyl-8-(4-propylpiperazin-1-yl)purine-2,6-dione

Cat. No. B2495129
M. Wt: 382.468
InChI Key: YOXXMXMSMKONBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Purine derivatives, including "7-Benzyl-3-methyl-8-(4-propylpiperazin-1-yl)purine-2,6-dione", are a class of compounds of significant interest due to their diverse biological activities and potential therapeutic applications. These compounds have been explored for their affinity and activity towards various receptor sites, including serotonin receptors, which play a crucial role in neurological and psychiatric disorders (Chłoń-Rzepa et al., 2013).

Synthesis Analysis

The synthesis of purine derivatives like "7-Benzyl-3-methyl-8-(4-propylpiperazin-1-yl)purine-2,6-dione" often involves the introduction of various substituents to the purine core to modulate its biological activity. A common strategy includes the alkylation of the purine nitrogen atoms, followed by the attachment of desired side chains through nucleophilic substitution reactions. Protective groups, such as the thietanyl group, have been utilized in the synthesis of benzyl-substituted purine derivatives to prevent undesired reactions and facilitate the introduction of specific substituents at desired positions (Khaliullin & Shabalina, 2020).

Scientific Research Applications

Psychotropic Potential

A study involving the synthesis and pharmacological evaluation of arylpiperazine derivatives of purine-2,6-dione, including compounds structurally related to 7-Benzyl-3-methyl-8-(4-propylpiperazin-1-yl)purine-2,6-dione, revealed their potential as potent ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors. These compounds displayed promising anxiolytic and antidepressant properties, underlining their potential use in the development of new treatments for mood disorders (Chłoń-Rzepa et al., 2013).

Analgesic Properties

Further research into 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives, closely related to the compound of interest, highlighted significant analgesic and anti-inflammatory effects. These findings suggest that modifications to the purine-2,6-dione structure can lead to new classes of analgesic and anti-inflammatory agents, offering insights into the development of novel pain management solutions (Zygmunt et al., 2015).

Safety And Hazards

As this compound is intended for research use only, it is not suitable for human or veterinary use1. Users should handle it with care and follow appropriate safety protocols when working with it in a research setting.


Future Directions

The future directions for the study and application of this compound are not clearly stated in the available resources. It could potentially be explored in various fields of research, but more studies are needed to determine its potential uses and benefits.


properties

IUPAC Name

7-benzyl-3-methyl-8-(4-propylpiperazin-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O2/c1-3-9-24-10-12-25(13-11-24)19-21-17-16(18(27)22-20(28)23(17)2)26(19)14-15-7-5-4-6-8-15/h4-8H,3,9-14H2,1-2H3,(H,22,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOXXMXMSMKONBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)C2=NC3=C(N2CC4=CC=CC=C4)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-7-benzyl-8-(4-propylpiperazinyl)-1,3,7-trihydropurine-2,6-dione

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